molecular formula C22H23NO B2446460 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one CAS No. 1797740-57-8

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one

Cat. No.: B2446460
CAS No.: 1797740-57-8
M. Wt: 317.432
InChI Key: ITBOSDUVOMQVMV-UHFFFAOYSA-N
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Description

1-{8-azabicyclo[321]oct-2-en-8-yl}-3,3-diphenylpropan-1-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{8-azabicyclo[321]oct-2-en-8-yl}-3,3-diphenylpropan-1-one is unique due to its specific bicyclic structure and the presence of diphenylpropanone moiety

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c24-22(23-19-12-7-13-20(23)15-14-19)16-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,19-21H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBOSDUVOMQVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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